molecular formula C32H37NO3 B600809 2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid CAS No. 1187954-57-9

2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid

Cat. No. B600809
M. Wt: 483.66
InChI Key:
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, gas, color, etc.) and its smell if applicable.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. The compound’s chemical properties like reactivity, flammability, and types of chemical reactions it undergoes are also analyzed.


Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis of PPARpan Agonists : A potent PPARpan agonist was synthesized efficiently, which includes a regioselective carbon-sulfur bond formation and an introduction of an isobutyric acid fragment in its structure (Guo et al., 2006).

  • Preparation of Hydroxy Acid Derivatives : A new hydroxy acid derivative in the piperidine series was prepared, highlighting the versatility of these compounds in synthesizing various chemical structures (Prostakov et al., 1970).

  • Synthesis of 2,6-Diphenyl Piperidines : Methods for preparing 2,6-diphenyl-piperidin-4-one derivatives were discussed, demonstrating the compound's applicability in diverse synthetic routes (Yousif, 2021).

Biological Activity and Applications

  • Antidepressant Metabolism Study : A novel antidepressant, Lu AA21004, was studied for its metabolism, where it was oxidized to various metabolites, showcasing the biological transformations of such compounds (Hvenegaard et al., 2012).

  • Agonist Activity at Beta(3)-adrenergic Receptor : A series of (4-piperidin-1-yl)-phenyl sulfonamides was evaluated for activity on the human beta(3)-adrenergic receptor, indicating the potential of these compounds in targeted receptor activities (Hu et al., 2001).

  • Antibacterial Activity of Piperidine Derivatives : Piperidine-containing compounds demonstrated antibacterial properties, underlining the compound's potential in antimicrobial applications (Merugu et al., 2010).

Structural Analysis and Crystallography

  • Crystal Structures of Piperidine Derivatives : Detailed structural analysis of various piperidine derivatives was conducted, providing insights into the compound's structural characteristics (Raghuvarman et al., 2014).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling the compound and the first aid measures in case of exposure.


Future Directions

This involves predicting or suggesting further studies that can be done based on the current understanding of the compound. It could involve developing new synthesis methods, finding new applications, or studying the compound’s effects under different conditions.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a comprehensive analysis, multiple scientific studies and sources may need to be consulted. It’s always a good idea to refer to peer-reviewed articles and trusted databases for accurate and reliable information.


properties

IUPAC Name

2-[4-[4-(4-benzhydrylidenepiperidin-1-yl)-1-hydroxybutyl]phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37NO3/c1-32(2,31(35)36)28-17-15-24(16-18-28)29(34)14-9-21-33-22-19-27(20-23-33)30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3-8,10-13,15-18,29,34H,9,14,19-23H2,1-2H3,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVDCQYIFNJGSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(=C(C3=CC=CC=C3)C4=CC=CC=C4)CC2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid

CAS RN

1187954-57-9
Record name 2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187954579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-(4-(4-(DIPHENYLMETHYLENE)PIPERIDIN-1-YL)-1-HYDROXYBUTYL)PHENYL)-2-METHYLPROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LJ8ZR5GLC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid
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2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid
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2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid
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2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid
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2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid
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2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid

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